2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol 2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463608
InChI: InChI=1S/C11H22N2O/c1-12(10-4-5-10)9-11-3-2-6-13(11)7-8-14/h10-11,14H,2-9H2,1H3/t11-/m0/s1
SMILES: CN(CC1CCCN1CCO)C2CC2
Molecular Formula: C11H22N2O
Molecular Weight: 198.31 g/mol

2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

CAS No.:

Cat. No.: VC13463608

Molecular Formula: C11H22N2O

Molecular Weight: 198.31 g/mol

* For research use only. Not for human or veterinary use.

2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol -

Specification

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
IUPAC Name 2-[(2S)-2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanol
Standard InChI InChI=1S/C11H22N2O/c1-12(10-4-5-10)9-11-3-2-6-13(11)7-8-14/h10-11,14H,2-9H2,1H3/t11-/m0/s1
Standard InChI Key VSQQAFZYTYJEEV-NSHDSACASA-N
Isomeric SMILES CN(C[C@@H]1CCCN1CCO)C2CC2
SMILES CN(CC1CCCN1CCO)C2CC2
Canonical SMILES CN(CC1CCCN1CCO)C2CC2

Introduction

2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a chiral organic compound with the molecular formula C₁₁H₂₂N₂O and a molecular weight of 198.31 g/mol. It is identified by its CAS number 1354010-19-7 and is often studied for its potential applications in medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring, an ethanol group, and a cyclopropyl-methyl-amino substituent, making it structurally unique and potentially bioactive .

Key Identifiers

PropertyValue
CAS Number1354010-19-7
Molecular FormulaC₁₁H₂₂N₂O
Molecular Weight198.31 g/mol
IUPAC Name2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
SMILES NotationCN(C[C@@H]1CCCN1CCO)C2CC2

The compound's stereochemistry is denoted by the (S) configuration at the chiral center, which plays a significant role in its biological activity .

Synthesis

While specific synthetic pathways for this compound are not detailed in the available literature, similar compounds are often synthesized through multi-step organic reactions involving:

  • Functionalization of pyrrolidine derivatives.

  • Introduction of the cyclopropyl-methyl-amino group via nucleophilic substitution.

  • Final attachment of the ethanol moiety under controlled conditions.

Such methods typically require chiral catalysts or resolution techniques to achieve the desired stereochemistry .

Medicinal Chemistry

Compounds with similar structures are often explored for their activity as:

  • Neurotransmitter modulators due to their amine functionality.

  • Potential precursors in drug development targeting central nervous system disorders.

Organic Synthesis

The ethanol group and amine functionality make this compound a versatile intermediate in synthesizing more complex molecules.

Chemical Reactivity

The compound's reactivity is influenced by:

  • The hydroxyl (-OH) group, which can participate in hydrogen bonding or nucleophilic substitution.

  • The secondary amine, which can act as a base or nucleophile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator